molecular formula C19H20N6O3 B2863183 benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034395-51-0

benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate

Cat. No. B2863183
CAS RN: 2034395-51-0
M. Wt: 380.408
InChI Key: HHYMWJBXLPRHRN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a pyrazole ring, a pyrazin ring, and a carbamate group . These components are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyrazin rings, along with the benzyl group, would contribute to the rigidity of the molecule, while the carbamate group would add some flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

FGFR Kinase Inhibitors

The compound is a part of a series of 5H-Pyrrolo[2,3-b]pyrazine derivatives which have been discovered as potent FGFR kinase inhibitors . FGFRs, a subfamily of receptor tyrosine kinases, are aberrant in various cancer types and are considered promising targets for cancer therapy .

Synthesis of Benzimidazoles

The compound can be synthesized via a one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane . This synthesis method could be useful in the production of benzimidazole derivatives, which are known to exhibit various biological activities .

ATP-Competitive Inhibitors

The compound has been used in the optimization of a series of 2-(quinazolin-2-yl)phenols to generate potent and selective ATP-competitive inhibitors of the DNA damage response signaling enzyme checkpoint kinase 2 (CHK2) .

Biological Potential of Indole Derivatives

The compound, being an indole derivative, could potentially have various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis of Triazoles

The compound, being a 1,2,3-triazole derivative, could be used in the synthesis of other triazole derivatives. Even though triazoles are absent in nature, they have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis of Oxoindolin-2-one Derivatives

The compound could potentially be used in the synthesis of novel oxoindolin-2-one derivatives . These derivatives could have potential biological and clinical applications .

properties

IUPAC Name

benzyl N-[2-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-25-12-15(9-24-25)18-16(20-7-8-21-18)10-22-17(26)11-23-19(27)28-13-14-5-3-2-4-6-14/h2-9,12H,10-11,13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYMWJBXLPRHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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